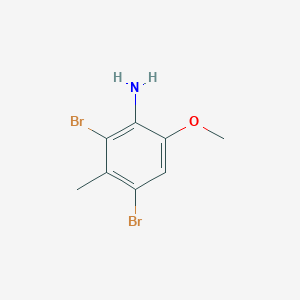
2,4-Dibromo-6-methoxy-3-methylaniline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,4-Dibromo-6-methoxy-3-methylaniline is an organic compound with the molecular formula C8H9Br2NO It is a derivative of aniline, where the hydrogen atoms on the benzene ring are substituted with bromine, methoxy, and methyl groups
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Dibromo-6-methoxy-3-methylaniline typically involves multiple steps. One common method includes the following steps:
Nitration: The starting material, such as 3-methylaniline, undergoes nitration to introduce a nitro group at the desired position.
Reduction: The nitro group is then reduced to an amine group.
Bromination: Bromine is introduced to the compound at the 2 and 4 positions.
Methoxylation: Finally, a methoxy group is introduced at the 6 position.
Industrial Production Methods
Industrial production methods for this compound may involve similar steps but are optimized for large-scale production. These methods often use continuous flow reactors and automated systems to ensure high yield and purity of the final product.
化学反应分析
Types of Reactions
2,4-Dibromo-6-methoxy-3-methylaniline can undergo various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium hydroxide in an aqueous or alcoholic medium.
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like sodium borohydride or hydrogen gas in the presence of a catalyst are commonly employed.
Coupling Reactions: Palladium catalysts and boron reagents are typically used in Suzuki-Miyaura coupling reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted anilines, while coupling reactions can produce biaryl compounds.
科学研究应用
2,4-Dibromo-6-methoxy-3-methylaniline has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and as a probe in biochemical assays.
Industry: The compound is used in the production of dyes, pigments, and other specialty chemicals
作用机制
The mechanism of action of 2,4-Dibromo-6-methoxy-3-methylaniline depends on its specific application. In biochemical assays, it may interact with enzymes or receptors, altering their activity. The bromine atoms and methoxy group can influence the compound’s reactivity and binding affinity to molecular targets, affecting various biochemical pathways .
相似化合物的比较
Similar Compounds
2,6-Dibromo-4-methylaniline: This compound has a similar structure but lacks the methoxy group at the 6 position.
2,4-Dibromoaniline: This compound lacks both the methoxy and methyl groups.
Uniqueness
2,4-Dibromo-6-methoxy-3-methylaniline is unique due to the presence of both bromine atoms and the methoxy group, which can significantly influence its chemical reactivity and potential applications. The combination of these substituents makes it a valuable compound for various research and industrial purposes.
属性
分子式 |
C8H9Br2NO |
|---|---|
分子量 |
294.97 g/mol |
IUPAC 名称 |
2,4-dibromo-6-methoxy-3-methylaniline |
InChI |
InChI=1S/C8H9Br2NO/c1-4-5(9)3-6(12-2)8(11)7(4)10/h3H,11H2,1-2H3 |
InChI 键 |
FJDWLEQMNBUAFN-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(C=C(C(=C1Br)N)OC)Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


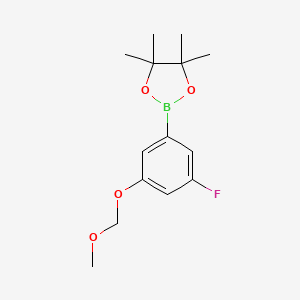
![1-(2,6-Bis(benzyloxy)pyridin-3-yl)-4-bromo-3-methyl-1,3-dihydro-2H-benzo[d]imidazol-2-one](/img/structure/B15157667.png)
![3-[(2,5-Dibromophenyl)methyl]pentane-2,4-dione](/img/structure/B15157679.png)
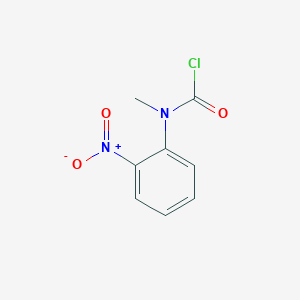


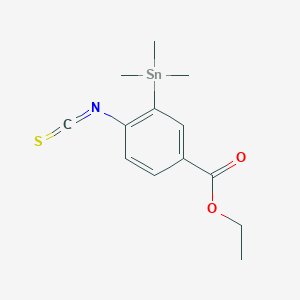
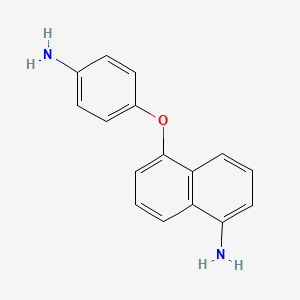
![4-{[3-(Benzyloxy)butan-2-yl]oxy}-2-chloro-5-(trifluoromethyl)pyrimidine](/img/structure/B15157726.png)
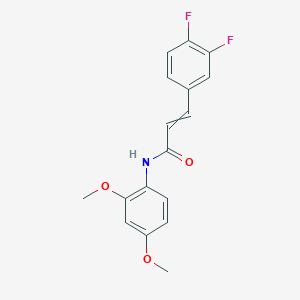
![Methyl 2-[[6-[(2-methoxy-2-oxoethyl)-(4-methylphenyl)sulfonylamino]acridin-3-yl]-(4-methylphenyl)sulfonylamino]acetate](/img/structure/B15157733.png)
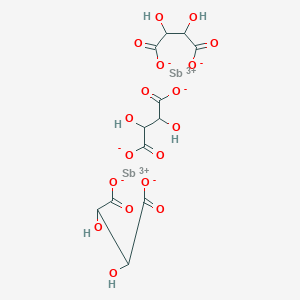
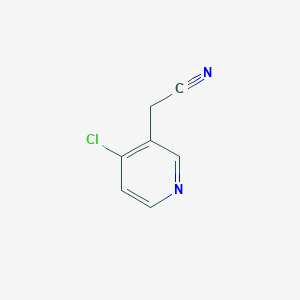
![Benzonitrile, 3-[(4-methylphenyl)sulfinyl]-](/img/structure/B15157742.png)
